BMS-433771 Dihydrochloride Hydrate: A Technical Guide to its Mechanism of Action as a Respiratory Syncytial Virus (RSV) Fusion Inhibitor
BMS-433771 Dihydrochloride Hydrate: A Technical Guide to its Mechanism of Action as a Respiratory Syncytial Virus (RSV) Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433771 dihydrochloride (B599025) hydrate (B1144303) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3][4][5] Extensive research has demonstrated that its primary mechanism of action is the inhibition of the RSV fusion (F) protein, a critical component for viral entry into host cells and the formation of syncytia.[2][3] This technical guide provides an in-depth overview of the molecular mechanism, quantitative activity, and key experimental findings related to BMS-433771.
Core Mechanism of Action: Inhibition of RSV F Protein-Mediated Membrane Fusion
BMS-433771 targets the RSV F protein, a class I viral fusion protein, to block the fusion of the viral envelope with the host cell membrane.[2][3] This inhibitory action occurs at an early stage of the viral life cycle, preventing the release of the viral genome into the cytoplasm and thus halting the infection before it can be established.[2] Additionally, BMS-433771 is effective at inhibiting the late-stage cell-to-cell fusion (syncytium formation) induced by the F protein, which is a characteristic cytopathic effect of RSV infection in vitro.[2]
The molecular target of BMS-433771 has been identified as a hydrophobic cavity within the trimeric N-terminal heptad repeat (HR-N) of the F protein's F1 subunit.[3][6] During the fusion process, the HR-N and C-terminal heptad repeat (HR-C) associate to form a stable six-helix bundle structure (a trimer-of-hairpins). This conformational change is essential for bringing the viral and cellular membranes into close proximity for fusion. BMS-433771 binds to the HR-N trimer and interferes with its association with the HR-C, thereby preventing the formation of the six-helix bundle and halting membrane fusion.[3]
Resistance studies have corroborated this mechanism, with mutations conferring resistance to BMS-433771 being mapped to single amino acid changes in the F1 subunit of the fusion protein.[2]
Quantitative Data Summary
The antiviral activity of BMS-433771 has been quantified in various in vitro and in vivo studies. The following tables summarize the key data.
Table 1: In Vitro Antiviral Activity of BMS-433771
| Parameter | Value | Cell Line | Virus Strains | Reference |
| Average EC50 | 20 nM | HEp-2 | Laboratory and clinical isolates (Groups A and B) | [1][2][3][4][5] |
| EC50 (RSV Long Strain) | 12 nM | HEp-2 | RSV Long Strain | [2] |
| CC50 | >218 µM | HEp-2 | N/A | [2] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Table 2: In Vivo Efficacy of BMS-433771 in Rodent Models
| Animal Model | Dosing Regimen | Efficacy | Reference |
| BALB/c Mice | Single oral dose (1-200 mg/kg) 1 hour prior to infection | Prophylactic efficacy, reduction in viral titers in the lungs. | [7][8] |
| Cotton Rats | Single oral dose (1-200 mg/kg) 1 hour prior to infection | Prophylactic efficacy, reduction in viral titers in the lungs. | [7][8] |
| Immunosuppressed BALB/c Mice | Single oral dose (50 mg/kg) 1 hour prior to infection | Efficacy demonstrated, indicating inhibition is independent of an active host immune response. | [8] |
Key Experimental Protocols
The mechanism and efficacy of BMS-433771 have been elucidated through a series of key experiments. The methodologies for these are detailed below.
Cell Protection Assay (CPE Reduction)
-
Objective: To determine the concentration of BMS-433771 required to protect host cells from RSV-induced cytopathic effect (CPE).
-
Protocol:
-
HEp-2 cells are seeded in 96-well plates and incubated overnight.
-
Serial dilutions of BMS-433771 are prepared in cell culture medium.
-
The medium is removed from the cells, and the compound dilutions are added.
-
Cells are infected with a known titer of RSV (e.g., Long strain).
-
The plates are incubated for 4-5 days at 37°C until CPE is observed in the virus control wells.
-
Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial metabolic activity.
-
The EC50 is calculated as the concentration of the compound that protects 50% of the cells from virus-induced CPE.
-
Viral Protein Expression Assay
-
Objective: To directly measure the effect of BMS-433771 on viral replication by quantifying the expression of a specific viral protein.
-
Protocol:
-
HEp-2 cells are seeded in 24-well plates.
-
Cells are treated with various concentrations of BMS-433771 and subsequently infected with RSV.
-
After a defined incubation period (e.g., 16 hours for single-cycle replication studies), the cells are lysed.
-
Cell lysates are subjected to SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate proteins by size.
-
The separated proteins are transferred to a membrane (Western blotting).
-
The membrane is probed with a primary antibody specific for an RSV protein (e.g., the matrix protein).
-
A secondary antibody conjugated to a detectable enzyme or fluorophore is used for visualization and quantification.
-
The intensity of the band corresponding to the viral protein is measured to determine the extent of viral replication inhibition.
-
Time-of-Addition Experiments
-
Objective: To determine the specific stage of the viral life cycle that is inhibited by BMS-433771.
-
Protocol:
-
HEp-2 cells are infected with a high multiplicity of infection (MOI) of RSV to synchronize the infection.
-
BMS-433771 is added at various time points before, during, and after viral infection.
-
For example, the compound can be added at -1 hour (pre-infection), 0 hours (co-infection), and at multiple time points post-infection (e.g., 1, 2, 4 hours).
-
The infection is allowed to proceed for a set duration (e.g., 16 hours).
-
The level of viral replication is quantified using the viral protein expression assay.
-
Inhibition observed only when the compound is added at early time points (around the time of infection) indicates that it targets an early event in the viral life cycle, such as entry.
-
In Vivo Efficacy in Rodent Models
-
Objective: To evaluate the prophylactic efficacy of orally administered BMS-433771 in animal models of RSV infection.
-
Protocol:
-
Groups of BALB/c mice or cotton rats are used.
-
A single oral dose of BMS-433771 (at varying concentrations) or a vehicle control is administered to the animals.
-
One hour after dosing, the animals are intranasally inoculated with a known titer of RSV.
-
After a specified number of days (e.g., 4 days), the animals are euthanized.
-
The lungs are harvested, and the viral titer in the lung tissue is determined using a plaque assay or other quantitative viral load measurement.
-
The reduction in lung viral titers in the treated groups compared to the vehicle control group is calculated to determine the in vivo efficacy.
-
Conclusion
BMS-433771 dihydrochloride hydrate is a well-characterized inhibitor of respiratory syncytial virus with a clear mechanism of action. It potently and specifically targets the viral F protein to block membrane fusion, a critical step for viral entry and propagation. Its oral bioavailability and demonstrated efficacy in preclinical animal models established it as a significant candidate for the treatment of RSV infections. The detailed understanding of its interaction with the F protein provides a valuable framework for the development of next-generation RSV fusion inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-433771 dihydrochloride hydrate | RSV | 543700-67-0 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
